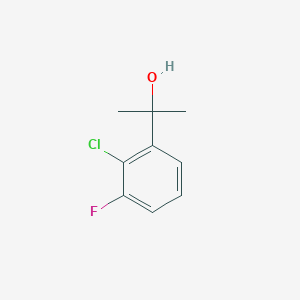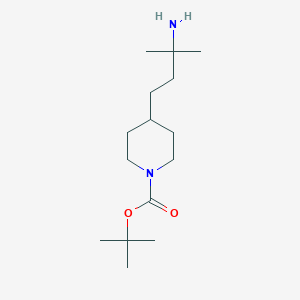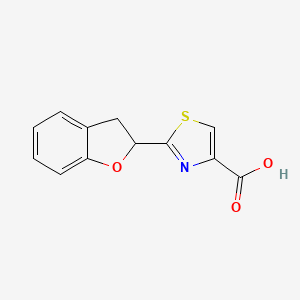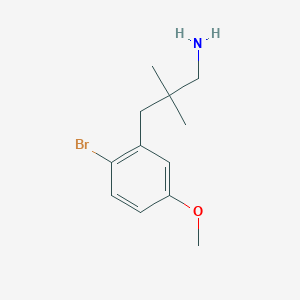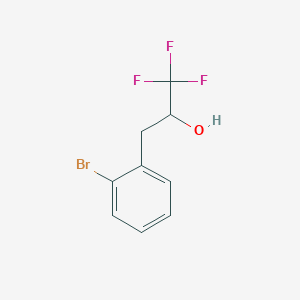
3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a bromophenyl group and a trifluoropropanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2-bromobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-one.
Reduction: Formation of 3-(Phenyl)-1,1,1-trifluoropropan-2-ol.
Substitution: Formation of 3-(2-Substituted phenyl)-1,1,1-trifluoropropan-2-ol derivatives.
科学的研究の応用
3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the trifluoropropanol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-(2-Chlorophenyl)-1,1,1-trifluoropropan-2-ol
- 3-(2-Fluorophenyl)-1,1,1-trifluoropropan-2-ol
- 3-(2-Iodophenyl)-1,1,1-trifluoropropan-2-ol
Uniqueness
3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are distinct from those of its chloro, fluoro, and iodo analogs. The bromine atom’s size and reactivity can influence the compound’s chemical behavior and its applications in various fields.
特性
分子式 |
C9H8BrF3O |
|---|---|
分子量 |
269.06 g/mol |
IUPAC名 |
3-(2-bromophenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H8BrF3O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4,8,14H,5H2 |
InChIキー |
GLROWSYPXYCTTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC(C(F)(F)F)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



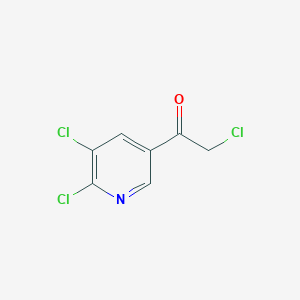
![3-((Benzyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590887.png)
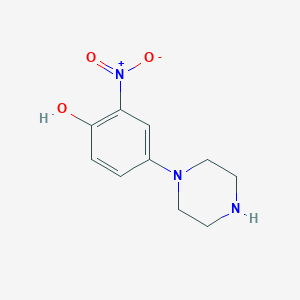
![[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea](/img/structure/B13590899.png)
![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]aminedihydrochloride](/img/structure/B13590901.png)
![2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13590907.png)
